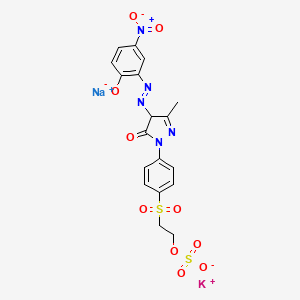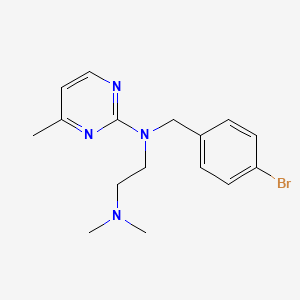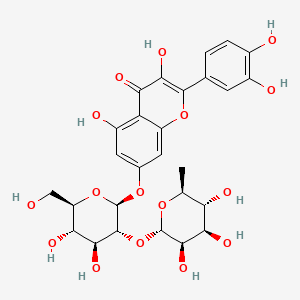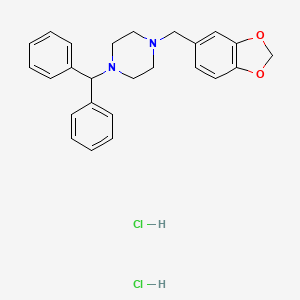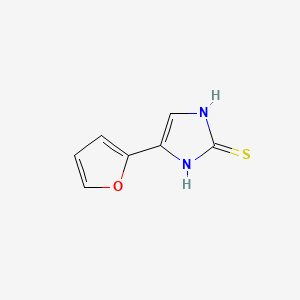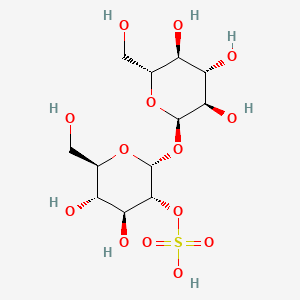
Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component under controlled pH and temperature conditions. The final product is then isolated and purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and pH are meticulously controlled to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its corresponding amines using reducing agents like sodium dithionite.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings, where substituents can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
科学的研究の応用
Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The mechanism of action of Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound’s azo group (-N=N-) can undergo tautomerization, affecting its binding to different substrates. The sulphonate groups enhance its solubility in aqueous environments, facilitating its use in various applications.
類似化合物との比較
Similar Compounds
- Trisodium 4-amino-5-hydroxy-3-((4’-(4-hydroxyphenyl)azo)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)azo-6-((4-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
- Trisodium 4-amino-3-((4’-(2-amino-4-hydroxyphenyl)azo)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)azo-5-hydroxy-6-((4-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
What sets Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate apart is its unique combination of functional groups, which confer specific properties such as enhanced solubility, stability, and intense coloration. These characteristics make it particularly valuable in applications requiring high-performance dyes.
特性
CAS番号 |
97574-43-1 |
|---|---|
分子式 |
C30H23ClN7Na3O10S2 |
分子量 |
810.1 g/mol |
IUPAC名 |
trisodium;3-[[5-[[4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-2-oxo-1-(4-sulfonatophenyl)-3H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C30H26ClN7O10S2.3Na/c1-2-3-4-17-5-10-20(11-6-17)48-30-34-28(31)33-29(35-30)32-18-7-14-24(50(45,46)47)23(15-18)36-37-25-22(27(40)41)16-38(26(25)39)19-8-12-21(13-9-19)49(42,43)44;;;/h5-16,25H,2-4H2,1H3,(H,40,41)(H,42,43,44)(H,45,46,47)(H,32,33,34,35);;;/q;3*+1/p-3 |
InChIキー |
PZBVTCVOAVDFJQ-UHFFFAOYSA-K |
正規SMILES |
CCCCC1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4C(=CN(C4=O)C5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)[O-])Cl.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


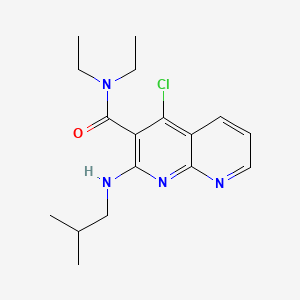

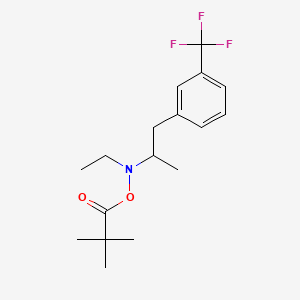

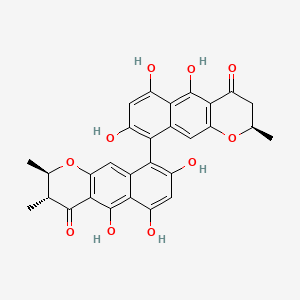
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)


